(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
CAS No.: 73395-75-2
Cat. No.: VC20759381
Molecular Formula: C13H18
Molecular Weight: 174.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 73395-75-2 |
---|---|
Molecular Formula | C13H18 |
Molecular Weight | 174.28 g/mol |
IUPAC Name | 2-[(E)-but-1-en-3-ynyl]-1,3,3-trimethylcyclohexene |
Standard InChI | InChI=1S/C13H18/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h1,6,9H,7-8,10H2,2-4H3/b9-6+ |
Standard InChI Key | FYASLQYJBYEUET-RMKNXTFCSA-N |
Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C#C |
SMILES | CC1=C(C(CCC1)(C)C)C=CC#C |
Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC#C |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene is an organic compound that belongs to the cyclohexene family. The compound is registered in various chemical databases and has been assigned specific identifiers to facilitate reference and research. It possesses a unique structure that combines a cyclohexene ring with an unsaturated side chain featuring both alkene and alkyne functionalities. The E-configuration specifically refers to the stereochemistry of the alkene portion of the buten-3-ynyl side chain, where the substituents are positioned on opposite sides of the double bond .
Table 1: Chemical Identity Information
Parameter | Information |
---|---|
IUPAC Name | (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene |
CAS Registry Number | 73395-75-2 |
PubChem CID | 5810088 |
Molecular Formula | C₁₃H₁₈ |
Molecular Weight | 174.28 g/mol |
MDL Number | MFCD00142372 |
Alternative Names and Synonyms
This compound is known by several synonyms in scientific literature and commercial catalogues. Different naming conventions emphasize various structural aspects of the molecule, though all refer to the same chemical entity. The existence of multiple synonyms reflects the compound's presence across different chemical disciplines and applications .
The most commonly used alternative names include:
-
2-[(E)-but-1-en-3-ynyl]-1,3,3-trimethylcyclohexene
-
2-(1E)-1-Buten-3-yn-1-yl-1,3,3-trimethyl-cyclohexene
-
(E)-2-(But-1-en-3-yn-1-yl)-1,3,3-trimethylcyclohex-1-ene
Physical and Chemical Properties
Physical State and Appearance
(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene exists as an oil at standard temperature and pressure. The compound exhibits a distinctive red coloration, which serves as a visual identifier for purity assessment and quality control. This physical appearance is consistent with many organic compounds containing conjugated unsaturated systems, which often display distinctive colors due to their electronic structures .
Thermodynamic and Transport Properties
The compound possesses specific thermodynamic properties that are important for handling, storage, and application in chemical processes. These properties have been determined through various analytical methods and are essential for understanding its behavior under different conditions .
Table 2: Physical and Chemical Properties
Property | Value | Conditions |
---|---|---|
Boiling Point | 69-73°C | at 0.7 mm Hg |
Density | 0.915±0.06 g/cm³ | Predicted value |
Physical Form | Oil | at room temperature |
Color | Red | - |
Recommended Storage Temperature | -20°C | Freezer conditions |
Solubility Profile
The solubility characteristics of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene are essential for its application in synthetic procedures and formulation processes. The compound demonstrates selective solubility in organic solvents, consistent with its nonpolar structure. This solubility profile is important when considering extraction procedures, purification methods, and reaction media selection .
The compound exhibits solubility in:
-
Dichloromethane
-
Diethyl ether
-
Ethyl acetate
-
Hexane
This solubility pattern indicates the compound's hydrophobic nature and suggests potential compatibility with lipophilic systems in various applications.
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
TRC | B690215 | 100 mg | $110 |
Biosynth Carbosynth | FB19375 | 50 mg | $140 |
Biosynth Carbosynth | FB19375 | 100 mg | $220 |
AK Scientific | 3042CK | 50 mg | $239 |
Biosynth Carbosynth | FB19375 | 250 mg | $500 |
Global Supplier Network
The compound is available through a network of global suppliers, particularly concentrated in regions with strong chemical research and development infrastructures. Major suppliers include J & K Scientific Ltd. and other specialized chemical providers that maintain inventories of research-grade chemicals. This global availability facilitates research activities involving this compound across different geographical regions .
Synthetic Relevance and Applications
Relationship to Sesquiterpene Chemistry
(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene is structurally related to compounds used in the synthesis of drimane-type sesquiterpenes. These natural products have attracted significant interest due to their biological activities, including insect antifeedant properties. The structural features of this compound, particularly the cyclohexene ring with specific substitution patterns, make it potentially valuable in constructing more complex molecular architectures .
Research Context and Related Chemistry
Connection to Drimane Sesquiterpenes
Scientific research indicates that compounds structurally related to (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene have been utilized in the synthesis of drimane-type sesquiterpenes. These natural products have gained attention for their potential agricultural applications, particularly as safer alternatives to conventional pesticides. The development of efficient synthetic routes to such compounds represents an important area of research in organic and agricultural chemistry .
Synthetic Strategy Considerations
The structural features of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene make it potentially valuable in cycloaddition reactions, particularly Diels-Alder processes. Such reactions have been employed to construct the decalin skeleton characteristic of drimane sesquiterpenes. The presence of the conjugated enyne system in this compound could provide access to functionalized dienes suitable for such transformations. This synthetic utility enhances the compound's value in organic synthesis aimed at complex natural products .
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